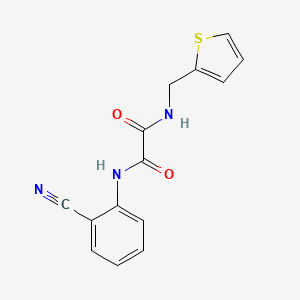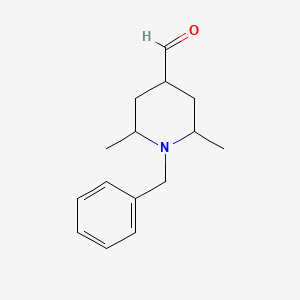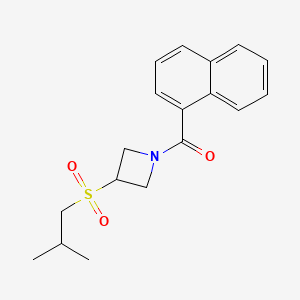![molecular formula C19H22ClN7O B2357455 1-(4-(3-(4-chlorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)-2,2-diméthylpropan-1-one CAS No. 920389-18-0](/img/structure/B2357455.png)
1-(4-(3-(4-chlorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)-2,2-diméthylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C19H22ClN7O and its molecular weight is 399.88. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de CDK2 pour le traitement du cancer
Ce composé fait partie d'un nouvel ensemble de petites molécules présentant les échafaudages privilégiés de pyrazolo[3,4-d]pyrimidine et de pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . Ces molécules ont été synthétisées comme de nouveaux composés ciblant CDK2 . L'inhibition de CDK2 est une cible intéressante pour le traitement du cancer qui cible les cellules tumorales de manière sélective .
Activité antitumorale
La plupart des composés de la même famille ont montré des activités cytotoxiques supérieures contre MCF-7 et HCT-116 avec une plage de CI50 (45–97 nM) et (6–99 nM), respectivement, et une activité modérée contre HepG-2 avec une plage de CI50 de (48–90 nM) par rapport au sorafénib (CI50: 144, 176 et 19 nM, respectivement) .
Altération du cycle cellulaire et induction de l'apoptose
L'un des composés de la même famille a présenté une activité double puissante contre les lignées cellulaires et CDK2 examinées, et a donc été sélectionné pour des investigations supplémentaires. Il a exercé une altération significative de la progression du cycle cellulaire, en plus de l'induction de l'apoptose dans les cellules HCT .
Simulation d'amarrage moléculaire
La simulation d'amarrage moléculaire des composés conçus a confirmé le bon ajustement dans le site actif de CDK2 par le biais de la liaison hydrogène essentielle avec Leu83 .
Études ADMET in silico et études de ressemblance aux médicaments
Les études ADMET in silico et les études de ressemblance aux médicaments utilisant un diagramme d'œuf bouilli ont montré des propriétés pharmacocinétiques adéquates qui ont contribué à la prédiction des exigences structurelles pour l'activité antitumorale observée .
Activité antituberculeuse
Parmi les composés testés, le composé 3-(4-((1-(4-bromo-3-(trifluorométhyl)phényl)-1H-1,2,3-triazol-4-yl)méthyl)pipérazin-1-yl)benzo[d]isoxazole (159) (MIC = 6,16 μM) a présenté la meilleure activité antituberculeuse .
Mécanisme D'action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold have been found to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2 . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Biochemical Pathways
Inhibition of CDK2 can disrupt the cell cycle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Inhibition of cdk2, a potential target of this compound, can lead to cell cycle arrest and apoptosis .
Propriétés
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O/c1-19(2,3)18(28)26-10-8-25(9-11-26)16-15-17(22-12-21-16)27(24-23-15)14-6-4-13(20)5-7-14/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDUUFCXFAZKIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2357375.png)



![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2357379.png)
![N-(2,5-difluorophenyl)-2-{[7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2357380.png)

![(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid](/img/structure/B2357383.png)

![4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2357386.png)

![Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2357391.png)

